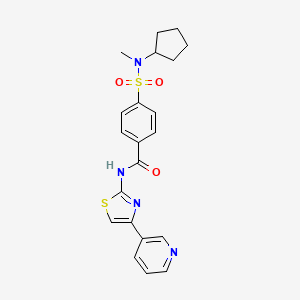
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as CYM50308, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the sulfonamide class of compounds and has a molecular weight of 460.6 g/mol.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism
One significant area of research involves the use of chemical inhibitors in studying drug metabolism, particularly through the inhibition of Cytochrome P450 (CYP) enzymes. Compounds like 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide could play a role in the selective inhibition of CYP isoforms, which is crucial for predicting drug-drug interactions (DDIs) in polypharmacy scenarios. The selectivity and potency of these inhibitors are vital for understanding the metabolism of drugs and for the development of safer pharmaceuticals (Khojasteh et al., 2011).
Heterocyclic Chemistry and Material Science
The compound's structure, featuring a pyridine and thiazole ring, suggests its utility in the synthesis of complex heterocycles and materials with potential electronic and photophysical applications. Research into similar heterocyclic compounds has highlighted their importance in creating novel optoelectronic materials, suggesting that derivatives of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide could also find applications in this field due to their structural features and electronic properties (Lipunova et al., 2018).
Biological Activity and Pharmacology
Studies on phenothiazines and related structures have shown significant biological activities, including antibacterial, antifungal, and anticancer properties. This indicates that structurally related compounds, including the subject of our inquiry, might also exhibit promising biological activities and could be explored for potential therapeutic applications. Modifications to the core structure could lead to the discovery of new drugs with enhanced efficacy and reduced side effects (Pluta et al., 2011).
Environmental and Analytical Chemistry
The compound's potential interaction with biological systems and the environment underscores the need for studies focusing on its environmental fate, bioaccumulation, and potential toxicity. Research into similar compounds has been directed towards understanding their stability, degradation, and interactions in aquatic environments, which could be relevant for assessing the environmental impact of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide and its derivatives (Haman et al., 2015).
Propiedades
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-25(17-6-2-3-7-17)30(27,28)18-10-8-15(9-11-18)20(26)24-21-23-19(14-29-21)16-5-4-12-22-13-16/h4-5,8-14,17H,2-3,6-7H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHFHUJIPOSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

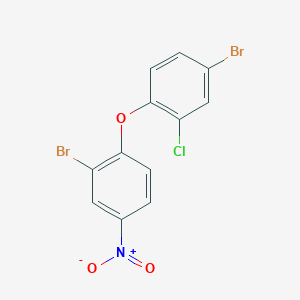
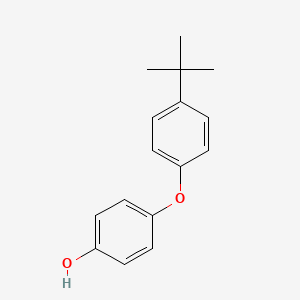

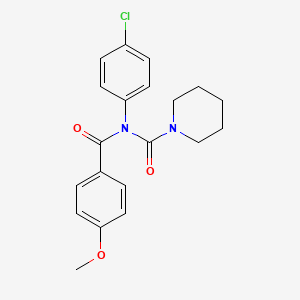
![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)
![2,4-difluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875104.png)
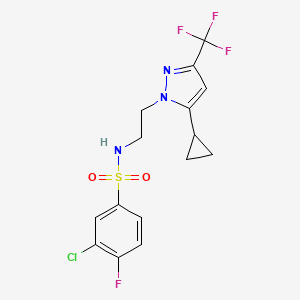

![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2875111.png)

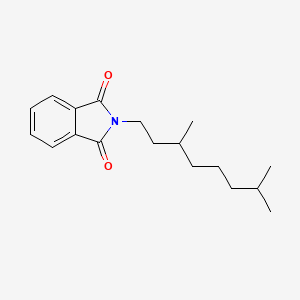
![3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875114.png)
![N-Ethyl-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2875117.png)